molecular formula C8H8F4N2O B1517259 6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine CAS No. 915394-36-4

6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine

Cat. No. B1517259
M. Wt: 224.16 g/mol
InChI Key: XDHROHIHKBDPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine is a powder at room temperature . Its molecular formula is C8H8F4N2O, and its molecular weight is 224.16 g/mol.

Scientific Research Applications

C-H Functionalization and Redox Annulations

The study by Kang et al. (2015) discusses the C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds. This process enables the generation of conjugated azomethine ylides followed by 6π-electrocylization, yielding ring-fused pyrrolines. These pyrrolines can be further oxidized to pyrroles or reduced to pyrrolidines, highlighting a versatile synthetic pathway for complex organic molecules Kang et al., 2015.

Metal-Organic Frameworks and Redox-Active Systems

Sun et al. (2015) synthesized a tetra(pyrid-2-yl)-pyrazine-bridged cyclometalated diosmium complex displaying four consecutive anodic redox waves. This system showcases the potential of incorporating pyridin-3-amine derivatives into redox-active frameworks for electrochemical applications Sun et al., 2015.

Synthesis of Radioisotope Labeling Precursors

Davis and Fettinger (2018) described the synthesis of a precursor required for the production of radiolabeled compounds used in positron emission tomography (PET). This work emphasizes the role of pyridin-3-amine derivatives in facilitating the development of diagnostic tools in nuclear medicine Davis & Fettinger, 2018.

Photoredox Catalysis in Organic Synthesis

Ociepa et al. (2018) introduced a metal-free photoredox strategy using redox-activated primary amine derivatives for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation. This innovative approach leverages the properties of pyridin-3-amine derivatives to facilitate the synthesis of complex organic structures under mild conditions, showcasing the compound's utility in green chemistry Ociepa et al., 2018.

Environmental Chemistry and Contaminant Analysis

Martin et al. (2019) explored the use of the total oxidizable precursor (TOP) assay for assessing sites contaminated by per- and polyfluoroalkyl substances (PFAS). Their research underlines the importance of pyridin-3-amine derivatives in environmental chemistry, specifically in the comprehensive evaluation of contamination and the behavior of complex chemical mixtures in the environment Martin et al., 2019.

Safety And Hazards

The safety information for 6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine indicates that it has the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4N2O/c9-7(10)8(11,12)4-15-6-2-1-5(13)3-14-6/h1-3,7H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHROHIHKBDPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine

CAS RN

915394-36-4
Record name 6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-nitro-2-(2,2,3,3-tetrafluoro-propoxy)pyridine (1.5 g, 0.6 mmol) in methanol (30 ml) was hydrogenated over 10% Pd—C (150 mg) at atmospheric pressure until no further gas was absorbed. The reaction mixture was filtered over celite and the filtrate concentrated to dryness to yield 6-(2,2,3,3-tetrafluoro propoxy)-pyridin-3-ylamine (600 mg, 50%) as solid.
Name
5-nitro-2-(2,2,3,3-tetrafluoro-propoxy)pyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1ccc(OCC(F)(F)C(F)F)nc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.